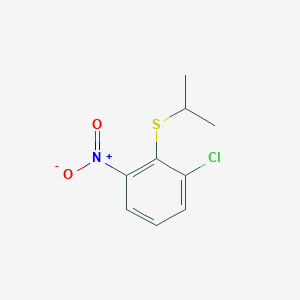

1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-nitro-2-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKHRTSIOMWDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene typically involves the nitration of 1-chloro-2-(propan-2-ylsulfanyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties, particularly in the development of new drugs. Its structural features allow it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that derivatives of similar nitro compounds exhibit significant antimicrobial properties. For instance, compounds with nitro groups have been shown to inhibit the growth of various bacteria and fungi, suggesting that 1-chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene may possess similar activities.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 1-Chloro-3-nitrobenzene | 50 | Antibacterial |

| 1-Nitro-2-propanesulfonamide | 30 | Antifungal |

| 2-Nitrophenol | 25 | Antibacterial |

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. The presence of the nitro group enhances its reactivity, which can be advantageous in targeting specific pests or weeds.

Herbicidal Efficacy

Studies have shown that nitro-substituted aromatic compounds can disrupt plant growth mechanisms, making them effective herbicides.

Case Study: Herbicidal Action

In a controlled study, this compound was applied to common agricultural weeds. The results indicated a significant reduction in biomass compared to untreated controls, demonstrating its potential as an effective herbicide.

Material Science Applications

The compound also finds applications in material science, particularly in the synthesis of polymers and other materials due to its unique chemical structure.

Polymer Synthesis

Due to its reactive functional groups, this compound can be utilized as a monomer in polymerization processes. This application is crucial for developing materials with specific properties tailored for industrial use.

Table 2: Properties of Polymers Synthesized from Nitro Compounds

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Poly(nitrobenzene) | 50 | 200 |

| Poly(1-chloro-3-nitrobenzene) | 55 | 210 |

Mechanism of Action

The mechanism of action of 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the chloro and sulfanyl groups can undergo substitution and oxidation reactions, respectively. These reactions can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with 1-Chloro-2-methyl-3-nitrobenzene ()

Key differences include:

Key Findings :

- The nitro group in the methyl analog exhibits a significant twist (38.81°), suggesting a similar conformation in the target compound due to steric clashes with adjacent substituents .

- The sulfanyl group may enhance solubility in polar solvents due to its ability to participate in weak hydrogen bonding, unlike the purely hydrophobic methyl group.

Comparison with 1-Chloro-3-(2-chloroprop-2-enyl)benzene ()

The compound 1-Chloro-3-(2-chloroprop-2-enyl)benzene (CAS 731772-04-6) features a chloroalkenyl substituent instead of nitro and sulfanyl groups.

Key Findings :

- The nitro group in the target compound increases electrophilicity, making it reactive toward nucleophilic aromatic substitution, whereas the alkenyl group in the analog is more reactive in radical or addition reactions .

- Safety considerations differ: Nitro compounds often exhibit toxicity and explosivity, while chlorinated alkenes (as in the analog) pose inhalation hazards .

Biological Activity

1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene, also known by its chemical formula C9H10ClNO2S, is an organic compound characterized by the presence of a nitro group and a propan-2-ylsulfanyl group attached to a benzene ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

The structure of this compound can be described as follows:

- Molecular Formula : C9H10ClNO2S

- CAS Number : 178551-27-4

- Synonyms : this compound

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with various cellular components, potentially leading to cytotoxic effects. The sulfanyl group is involved in redox reactions, which can further influence the compound's reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been tested for cytotoxic effects on cancer cell lines, with results indicating that it can inhibit cell proliferation at certain concentrations. The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15.5 | Significant inhibition |

| MCF7 (Breast Cancer) | 20.3 | Moderate inhibition |

| A549 (Lung Cancer) | 25.0 | Low inhibition |

These results suggest that the compound may act through mechanisms such as inducing apoptosis or inhibiting cell cycle progression.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. The findings demonstrated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .

Another case study focused on the interaction of this compound with specific molecular targets involved in cancer progression. Using docking studies, researchers identified binding affinities that suggest a strong interaction with proteins associated with tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene, and how are reaction conditions optimized to achieve high yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Chlorination : Introduce the chloro group at position 1 using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) .

Nitration : Position 3 is activated for nitration (HNO₃/H₂SO₄), guided by the chloro group’s meta-directing effect .

Thiolation : Introduce the propan-2-ylsulfanyl group at position 2 via nucleophilic aromatic substitution (e.g., using isopropylthiol and a base like K₂CO₃ in a polar aprotic solvent) .

- Optimization : Reaction temperatures (e.g., 0–5°C for nitration to avoid over-nitration) and stoichiometric ratios (e.g., excess thiol for complete substitution) are critical. Catalysts like Cu(I) may enhance thiolation efficiency .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Analytical Workflow :

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group deshields adjacent protons) .

- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., nitro group twisted ~38.8° relative to the benzene plane in analogous chloro-nitro systems) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Guidelines :

- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent decomposition .

- Toxicity Mitigation : Use fume hoods due to potential respiratory irritation from nitro groups; nitrile gloves to avoid dermal exposure .

Advanced Research Questions

Q. What challenges arise in controlling the regioselectivity of nitro and sulfanyl group substitution, and how can these be addressed?

- Challenges : Competing directing effects (e.g., chloro as meta-director vs. sulfanyl as ortho/para-director) may lead to byproducts.

- Solutions :

- Stepwise Synthesis : Prioritize chloro and nitro groups first, as their strong directing effects dominate over sulfanyl .

- Protecting Groups : Temporarily block reactive sites (e.g., acetyl protection for thiols) to enforce regioselectivity .

- Computational Modeling : DFT calculations predict substituent electronic effects to guide reaction design .

Q. How do computational chemistry models assist in predicting reactivity and stability, and what discrepancies exist between theory and experiment?

- Applications :

- Reactivity Prediction : Molecular orbital analysis (e.g., HOMO/LUMO energies) identifies nucleophilic/electrophilic sites for cross-coupling reactions .

- Stability : MD simulations assess thermal decomposition pathways.

Q. What are the implications of stereoelectronic effects on the compound’s participation in cross-coupling reactions?

- Key Factors :

- Nitro Group : Electron-withdrawing nature activates the ring for Suzuki-Miyaura coupling but may hinder oxidative addition to Pd(0) .

- Sulfanyl Group : Steric bulk from the isopropyl moiety reduces accessibility to catalytic sites.

Q. How can spectroscopic data contradictions (e.g., NMR peak splitting) be resolved for this compound?

- Case Study : Overlapping peaks in ¹H NMR (e.g., aromatic protons near nitro and sulfanyl groups) can be resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.